

A Comprehensive Technical Guide to 4-Vinylbenzaldehyde and its Synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Vinylbenzaldehyde

Cat. No.: B157712

[Get Quote](#)

For researchers, scientists, and professionals in drug development, **4-Vinylbenzaldehyde** is a versatile organic compound with significant applications in organic synthesis, polymer chemistry, and medicinal chemistry. This guide provides an in-depth overview of its properties, synthesis, and key applications, with a focus on its synonyms, such as 4-formylstyrene.

Synonyms and Identification

4-Vinylbenzaldehyde is known by several alternative names in scientific literature and chemical catalogs. Understanding these synonyms is crucial for comprehensive literature searches and material sourcing.

Common Synonyms:

- 4-Formylstyrene
- p-Vinylbenzaldehyde
- 4-Ethenylbenzaldehyde
- Benzaldehyde, 4-ethenyl-

Physicochemical Properties

The following table summarizes the key quantitative data for **4-Vinylbenzaldehyde**, providing a clear reference for its physical and chemical characteristics.

Property	Value	Reference
Molecular Formula	C ₉ H ₈ O	[1]
Molecular Weight	132.16 g/mol	[1]
CAS Number	1791-26-0	[1]
Appearance	Colorless to pale yellow liquid	[2]
Odor	Aromatic	[3]
Boiling Point	238.6 ± 19.0 °C at 760 mmHg	[4]
Melting Point	129-131 °C	[2]
Density	1.0 ± 0.1 g/cm ³	[4]
Solubility	Soluble in organic solvents like ethanol and ether; limited solubility in water.	[2] [5]
Flash Point	118.9 ± 7.7 °C	[4]
Refractive Index	1.608	[4]

Experimental Protocols and Synthesis

4-Vinylbenzaldehyde serves as a crucial building block in various chemical transformations. While specific, detailed protocols are often proprietary or published within the context of larger synthetic efforts, the following sections outline the general methodologies for key reactions involving this compound.

Synthesis of 4-Vinylbenzaldehyde via the Wittig Reaction

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones.[\[6\]](#)[\[7\]](#)[\[8\]](#) In the context of **4-vinylbenzaldehyde**, a plausible synthetic route involves the reaction of terephthalaldehyde with a phosphorus ylide.

General Protocol:

- **Ylide Preparation:** A phosphonium salt, such as methyltriphenylphosphonium bromide, is suspended in an anhydrous aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., nitrogen, argon). A strong base (e.g., n-butyllithium, sodium hydride) is added dropwise at a low temperature to deprotonate the phosphonium salt and form the phosphorus ylide.[7]
- **Reaction with Aldehyde:** A solution of terephthalaldehyde (which has two aldehyde groups) in an anhydrous aprotic solvent is added to the ylide solution at a controlled temperature. The reaction mixture is stirred for a specified period to allow for the formation of the alkene.
- **Workup and Purification:** The reaction is quenched, typically with water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate, sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified using techniques such as column chromatography to isolate **4-vinylbenzaldehyde**.

Polymerization of 4-Vinylbenzaldehyde (4-Formylstyrene)

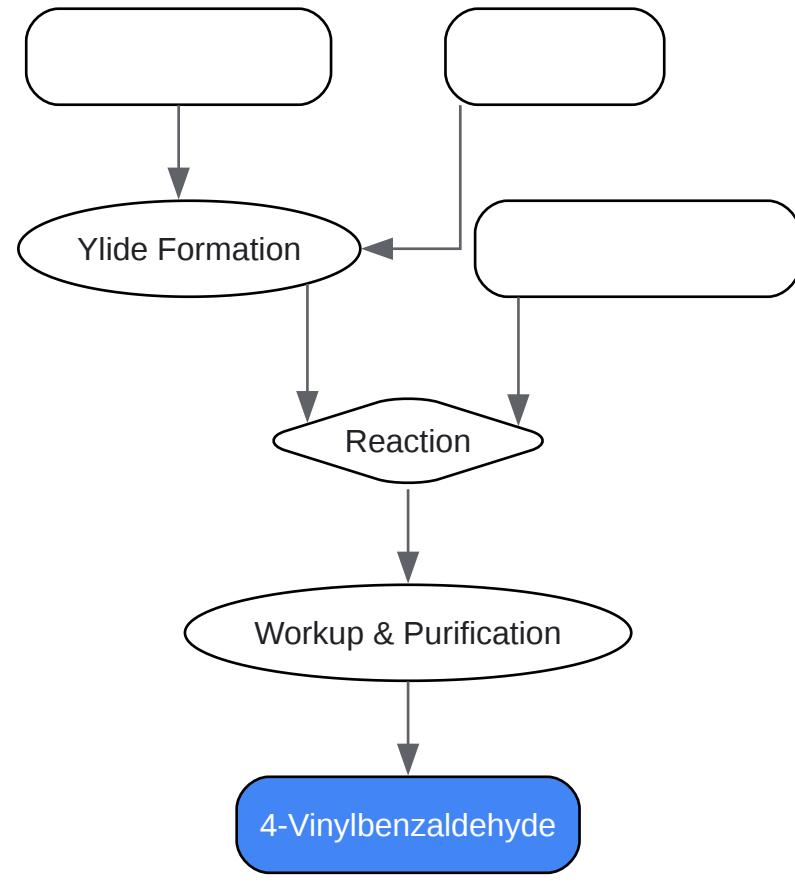
The vinyl group in **4-vinylbenzaldehyde** makes it a suitable monomer for polymerization, similar to styrene.[9][10] Free-radical polymerization is a common method.

General Protocol for Free-Radical Polymerization:

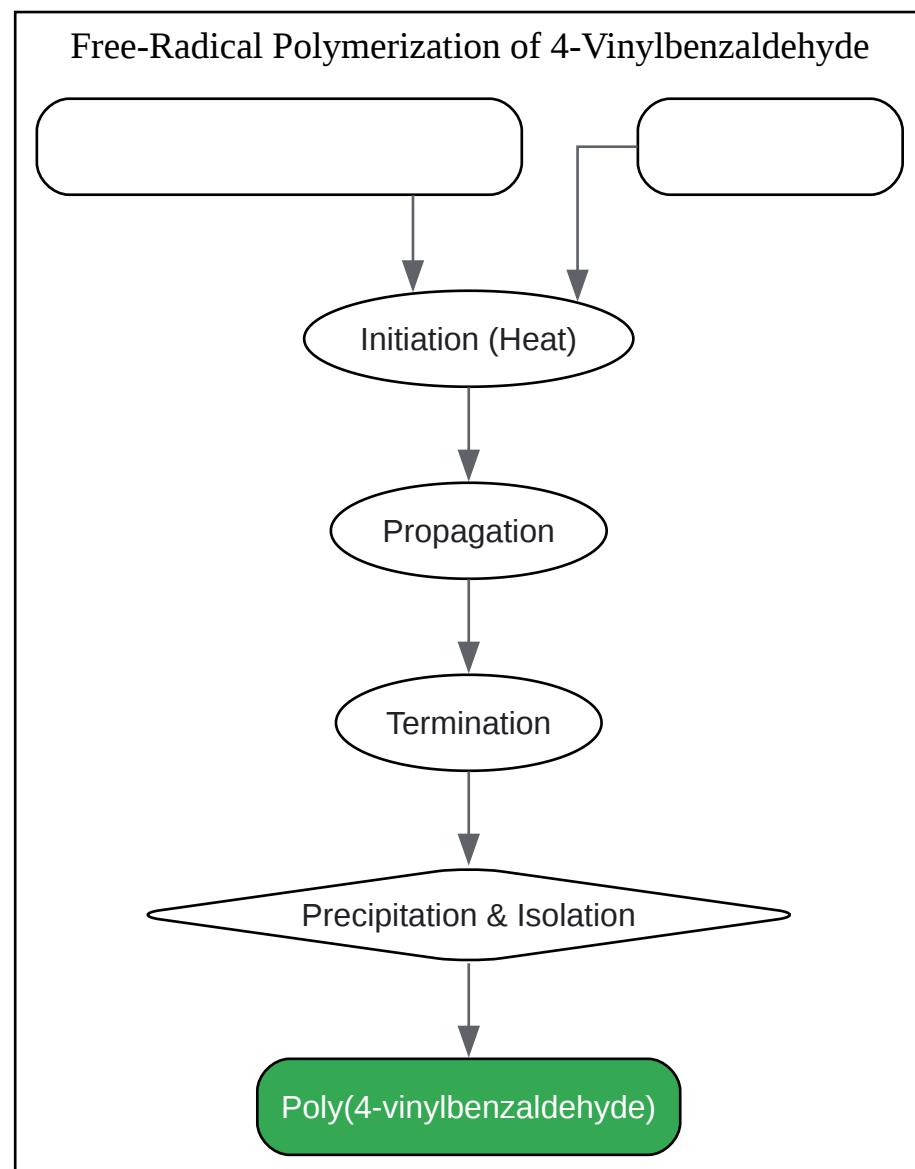
- **Monomer Preparation:** The **4-vinylbenzaldehyde** monomer is purified to remove any inhibitors that may be present. This can be achieved by passing the monomer through a column of a suitable inhibitor remover.[9]
- **Initiation:** The purified monomer is mixed with a radical initiator (e.g., benzoyl peroxide, AIBN) in a suitable solvent or in bulk (neat).[10]
- **Polymerization:** The reaction mixture is heated to a specific temperature to initiate the decomposition of the initiator and start the polymerization process. The reaction is allowed to proceed for a set amount of time, during which the viscosity of the solution will increase as the polymer chains grow.[11]

- Termination and Isolation: The polymerization is terminated, often by cooling the reaction mixture. The resulting polymer is then precipitated by adding the reaction mixture to a non-solvent, such as methanol.[9][11] The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to yield the final polymer product.

Biological Activity: Tyrosinase Inhibition

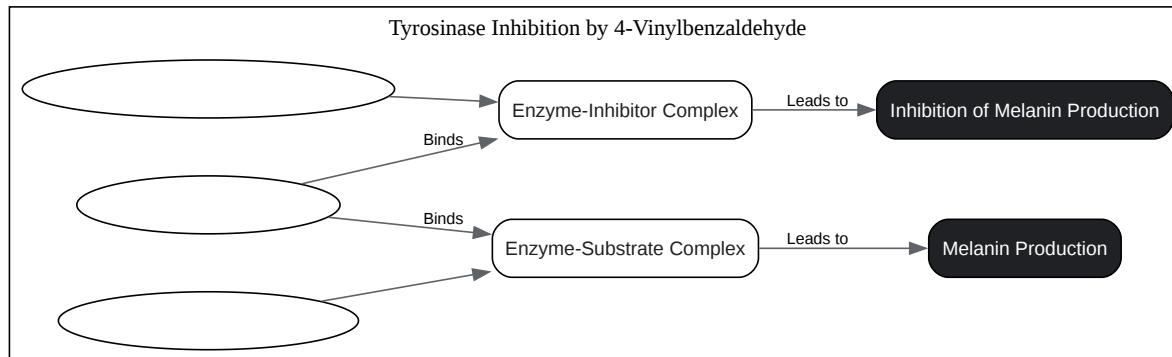

4-Vinylbenzaldehyde has been investigated for its potential as a tyrosinase inhibitor.[3][4][5] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of interest in the fields of dermatology and cosmetology.

Studies have shown that **4-vinylbenzaldehyde** can inhibit both the monophenolase and diphenolase activities of mushroom tyrosinase.[3][4][5] Kinetic analyses have revealed that the inhibition is reversible and follows a mixed-type inhibition mechanism.[3][4][5] The IC₅₀ values, which represent the concentration of an inhibitor required to reduce the enzyme activity by 50%, have been reported to be approximately 93 μM for monophenolase activity and 23 μM for diphenolase activity.[3][4]


Visualizations

The following diagrams, generated using the DOT language, illustrate key processes involving **4-Vinylbenzaldehyde**.

Wittig Reaction for 4-Vinylbenzaldehyde Synthesis


[Click to download full resolution via product page](#)

Caption: A simplified workflow for the synthesis of **4-Vinylbenzaldehyde** via the Wittig reaction.

[Click to download full resolution via product page](#)

Caption: A general workflow for the free-radical polymerization of **4-Vinylbenzaldehyde**.

[Click to download full resolution via product page](#)

Caption: A logical diagram illustrating the inhibitory effect of **4-Vinylbenzaldehyde** on tyrosinase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 1791-26-0,4-VINYL-BENZALDEHYDE | lookchem [lookchem.com]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Inhibitory effects of 4-vinylbenzaldehyde and 4-vinylbenzoic acid on the activity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-Vinylbenzaldehyde and its Synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157712#synonyms-for-4-vinylbenzaldehyde-like-4-formylstyrene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com